
Phe-Arg beta-naphthylamide dihydrochloride
Overview
Description
Phe-Arg beta-naphthylamide dihydrochloride is a peptidomimetic compound known for its role as an efflux pump inhibitor. It is particularly effective against the major multidrug resistance efflux transporters of Gram-negative bacteria, such as Pseudomonas aeruginosa . This compound is used to lower fluoroquinolone resistance in bacteria, making it a valuable tool in antimicrobial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Arg beta-naphthylamide dihydrochloride involves the coupling of phenylalanine and arginine residues with beta-naphthylamide. The reaction typically requires the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the peptide bond . The reaction is carried out under mild conditions to preserve the integrity of the amino acid residues.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Phe-Arg beta-naphthylamide dihydrochloride primarily undergoes substitution reactions due to the presence of reactive amine and carboxyl groups in its structure . These reactions can be used to modify the compound for various applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include carbodiimides for coupling reactions and strong acids or bases for deprotection steps . The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products
The major products formed from the reactions of this compound include various peptide derivatives and conjugates that can be used for further research and development .
Scientific Research Applications
Phe-Arg beta-naphthylamide dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
Phe-Arg beta-naphthylamide dihydrochloride exerts its effects by inhibiting the efflux pumps of Gram-negative bacteria. These efflux pumps are responsible for expelling antibiotics and other toxic substances out of the bacterial cell, thereby contributing to multidrug resistance . By inhibiting these pumps, this compound increases the intracellular concentration of antibiotics, making them more effective against resistant bacteria . The molecular targets of this compound include the major efflux transporters such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN in Pseudomonas aeruginosa .
Comparison with Similar Compounds
Phe-Arg beta-naphthylamide dihydrochloride is unique in its ability to inhibit a broad spectrum of bacterial efflux pumps. Similar compounds include:
Arg-Arg beta-naphthylamide trihydrochloride: Another efflux pump inhibitor with a similar structure but different specificity.
N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride: A peptide substrate used in protease assays.
L-Arginine beta-naphthylamide hydrochloride: A related compound used in enzymatic studies.
These compounds share structural similarities but differ in their specific applications and targets, highlighting the versatility and uniqueness of this compound .
Biological Activity
Phe-Arg beta-naphthylamide dihydrochloride (PAβN) is a peptidomimetic compound recognized primarily for its role as an efflux pump inhibitor (EPI) in Gram-negative bacteria. Its biological activity is significant in combating antibiotic resistance, particularly in pathogens such as Pseudomonas aeruginosa. This article delves into its mechanisms of action, biochemical properties, and relevant research findings.
PAβN targets the major multidrug resistance efflux transporters in Gram-negative bacteria. By inhibiting these efflux pumps, PAβN reduces the bacteria's ability to expel antibiotics, thereby increasing their susceptibility to these drugs. The primary mechanisms include:
- Inhibition of Efflux Pumps : PAβN binds to the efflux pump proteins, disrupting their function and leading to increased intracellular concentrations of various antibiotics.
- Permeabilization of Outer Membrane : Studies indicate that PAβN can permeabilize the outer membrane of bacteria, facilitating the uptake of other antimicrobial agents .
PAβN exhibits several important biochemical characteristics:
- Solubility : Highly soluble in water (50 mg/ml), which suggests good absorption and distribution within biological systems .
- Substrate for Dipeptidyl Aminopeptidase I : It serves as a substrate for cathepsin C, indicating its interaction with various proteases .
1. Efficacy Against Pseudomonas aeruginosa
A study demonstrated that PAβN significantly reduced the minimal inhibitory concentrations (MICs) of β-lactam antibiotics against Pseudomonas aeruginosa. This effect was attributed not only to efflux inhibition but also to a reduction in the levels of AmpC β-lactamase, an enzyme that inactivates β-lactams .
Antibiotic | MIC without PAβN | MIC with PAβN |
---|---|---|
Imipenem | 32 µg/ml | 4 µg/ml |
Meropenem | 16 µg/ml | 2 µg/ml |
2. Resistance Mechanisms in Brevundimonas diminuta
Research involving Brevundimonas diminuta infections in cancer patients highlighted the role of PAβN in overcoming fluoroquinolone resistance. The study found that PAβN could sensitize resistant strains to treatment, showcasing its potential utility in clinical settings .
3. Interaction with Lipopolysaccharides
PAβN's affinity for lipopolysaccharides (LPS) enhances its accumulation within bacterial cells. This property was shown to increase the uptake of other compounds when combined with PAβN treatment, further supporting its role as an EPI .
Q & A
Basic Research Questions
Q. What is the standard experimental protocol for using Phe-Arg β-naphthylamide dihydrochloride (PAβN) to assess efflux pump activity in Gram-negative bacteria?
PAβN is typically used at 20–50 µg/mL in broth microdilution assays to inhibit resistance-nodulation-division (RND) efflux pumps. Researchers should prepare a stock solution in sterile water or DMSO (≤1% final concentration) and add it to bacterial cultures alongside antibiotics. Minimum Inhibitory Concentrations (MICs) are measured with and without PAβN; a ≥4-fold reduction in MIC indicates efflux-mediated resistance .
Q. How does PAβN improve the sensitivity of extended-spectrum β-lactamase (ESBL) detection assays?
PAβN is combined with cloxacillin in disk diffusion tests (DDSTs) to inhibit efflux pumps that may mask ESBL activity. A disk spacing of 20 mm (vs. 30 mm) and the inclusion of PAβN (20 µg/mL) increase test sensitivity to 97.06% by reducing efflux-mediated antibiotic resistance in ESBL-producing strains .
Q. What are the critical storage conditions for PAβN to ensure experimental reproducibility?
PAβN should be stored at -20°C, protected from light, and under argon to prevent degradation. Reconstituted solutions are stable for ≤1 month at -20°C. Deviations in storage (e.g., repeated freeze-thaw cycles) may reduce inhibitory efficacy .
Advanced Research Questions
Q. How can researchers optimize PAβN concentration for efflux pump inhibition in multidrug-resistant Pseudomonas aeruginosa?
Dose-response studies are recommended. For example, in ciprofloxacin-resistant P. aeruginosa, PAβN at 20 µg/mL reduces MICs by 64-fold, but higher concentrations (50 µg/mL) may induce cytotoxicity. Parallel use of fluorescence-based assays (e.g., ethidium bromide accumulation) can validate efflux inhibition without affecting bacterial viability .
Q. What methodological considerations apply when PAβN fails to reverse antibiotic resistance in clinical isolates?
Q. How does PAβN synergize with other efflux pump inhibitors (EPIs) to overcome multidrug resistance?
Combinatorial use of PAβN (targeting RND pumps) and reserpine (targeting MFS pumps) enhances antibiotic susceptibility in Acinetobacter baumannii. Researchers should perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs), where FICI ≤0.5 indicates synergy .
Q. What analytical techniques validate PAβN’s mechanism in restoring antibiotic efficacy?
- HPLC-MS/MS : Quantify intracellular antibiotic accumulation with/without PAβN.
- Flow cytometry : Measure ethidium bromide uptake to confirm efflux inhibition.
- Transcriptomics : Compare efflux pump gene expression (e.g., mexB, mexY) in treated vs. untreated strains .
Q. Data Analysis and Interpretation
Q. How should researchers interpret MIC reductions in PAβN-treated strains with borderline susceptibility (e.g., 2–4-fold changes)?
Borderline reductions may suggest partial efflux activity or secondary resistance mechanisms. Statistical validation (e.g., ANOVA with post-hoc tests) across biological replicates is critical. Complementary assays, like time-kill curves, can clarify PAβN’s contribution .
Q. What controls are essential for PAβN-based efflux inhibition experiments?
- Negative control : Solvent-only (e.g., DMSO) to rule out vehicle effects.
- Positive control : A strain with known efflux-mediated resistance (e.g., P. aeruginosa PAO1 overexpressing mexAB-oprM).
- Cytotoxicity control : Measure bacterial viability via ATP assays or live/dead staining .
Q. Experimental Design Challenges
Q. How can researchers address PAβN’s limited activity against Gram-positive bacteria?
PAβN primarily targets Gram-negative RND pumps. For Gram-positive studies, alternative EPIs (e.g., verapamil for MDR Staphylococcus aureus) or genetic knockout models (e.g., norA deletion mutants) are recommended .
Q. What strategies improve PAβN stability in long-term biofilm assays?
Biofilm matrices may sequester PAβN, reducing bioavailability. Use continuous-flow systems or periodic PAβN replenishment (every 12–24 hours). Confocal microscopy with fluorescent PAβN analogs can track penetration .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2.2ClH/c26-21(15-17-7-2-1-3-8-17)23(32)31-22(11-6-14-29-25(27)28)24(33)30-20-13-12-18-9-4-5-10-19(18)16-20;;/h1-5,7-10,12-13,16,21-22H,6,11,14-15,26H2,(H,30,33)(H,31,32)(H4,27,28,29);2*1H/t21-,22-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUMOHLDHMZGMS-IXOXMDGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Cl2N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100929-99-5 | |
Record name | 100929-99-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.